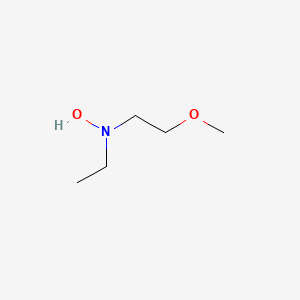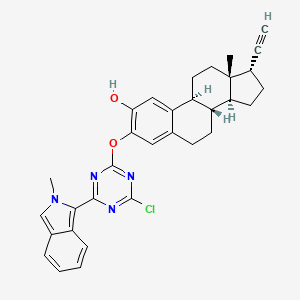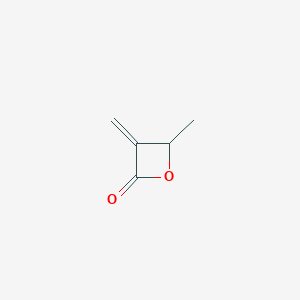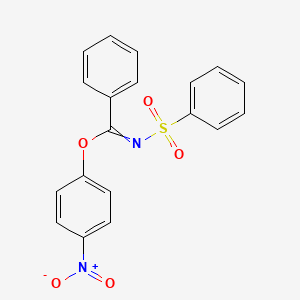![molecular formula C25H38N2OS B14310177 2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine CAS No. 113844-49-8](/img/structure/B14310177.png)
2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This particular compound features a heptylsulfanyl group and an octyloxyphenyl group attached to the pyrimidine ring, making it unique in its structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a heptylsulfanyl group is introduced to the pyrimidine ring. The reaction conditions often require a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The heptylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Various electrophiles or nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyrimidine derivatives
Substitution: Substituted pyrimidine derivatives
Applications De Recherche Scientifique
2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as liquid crystals or organic semiconductors.
Mécanisme D'action
The mechanism of action of 2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The heptylsulfanyl and octyloxyphenyl groups can influence the compound’s binding affinity and specificity, affecting its overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Heptylsulfanyl)-5-phenylpyrimidine
- 2-(Heptylsulfanyl)-5-[4-(methoxy)phenyl]pyrimidine
- 2-(Heptylsulfanyl)-5-[4-(butyloxy)phenyl]pyrimidine
Uniqueness
2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine is unique due to the presence of both the heptylsulfanyl and octyloxyphenyl groups. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
113844-49-8 |
|---|---|
Formule moléculaire |
C25H38N2OS |
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
2-heptylsulfanyl-5-(4-octoxyphenyl)pyrimidine |
InChI |
InChI=1S/C25H38N2OS/c1-3-5-7-9-10-12-18-28-24-16-14-22(15-17-24)23-20-26-25(27-21-23)29-19-13-11-8-6-4-2/h14-17,20-21H,3-13,18-19H2,1-2H3 |
Clé InChI |
OHNNPCKCUVSEJY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)C2=CN=C(N=C2)SCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Nitro-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine](/img/structure/B14310118.png)
![4-[(4-Cyanophenyl)tellanyl]benzamide](/img/structure/B14310129.png)


![Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate](/img/structure/B14310138.png)


![2-[(4-Bromoanilino)methyl]-4-tert-butylphenol](/img/structure/B14310162.png)
![5-[(5-Amino-6-chloropyrimidin-4-yl)amino]pentan-1-ol](/img/structure/B14310164.png)


